molecular formula C20H27N3O2 B2625787 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea CAS No. 1421489-30-6

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2625787
CAS No.: 1421489-30-6
M. Wt: 341.455
InChI Key: VEXAGCUSQGVNOH-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea, provided as a high-purity material for research and development purposes. Urea derivatives represent a significant class of compounds in medicinal chemistry and biochemical research, often explored for their potential to modulate biological pathways . For instance, some urea derivatives have been designed and synthesized as potent inhibitors of TNF-α production, a key cytokine involved in inflammatory and autoimmune diseases . Other research avenues for similar scaffolds include the development of highly potent and selective Rho kinase (ROCK) inhibitors, which are investigated for applications in cardiovascular disease, glaucoma, and other conditions . The structure of this compound, featuring a dimethylaminophenyl group and a phenylpropyl chain, suggests potential for diverse bioactivity. Researchers are encouraged to investigate its specific mechanism of action and applications. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-23(2)18-12-10-17(11-13-18)19(24)15-22-20(25)21-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,19,24H,6,9,14-15H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXAGCUSQGVNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate hydroxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylpropyl isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and phenylpropyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Urea Derivatives

Compound Name Key Substituents Hydrogen Bond Donors/Acceptors Molecular Weight (g/mol)
Target Compound 2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl; 3-phenylpropyl 3 donors, 4 acceptors 355.48
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea () 4-methoxyphenyl; 3-phenylpropyl; diisopropyl 2 donors, 5 acceptors ~370 (estimated)
1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea () Purine-based; morpholinoethyl 4 donors, 8 acceptors 495.1
1-(3-Isopropylphenyl)-3,3-dimethylurea () 3-isopropylphenyl; dimethyl 1 donor, 2 acceptors 206.29
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea () Thiophene; 4-hydroxyphenyl; dimethylamino 4 donors, 5 acceptors ~380 (estimated)

Key Observations :

  • The target compound’s hydroxyethyl-dimethylaminophenyl group distinguishes it from simpler ureas (e.g., ) and aligns it with more complex derivatives (e.g., ).
  • Compared to purine-linked ureas (), the target lacks heteroaromatic systems but retains hydrogen-bonding capacity through its hydroxyl and urea groups.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL) LCMS [M+H]+ (m/z)
Target Compound Not reported ~3.5 (estimated) Moderate (aqueous) Not available
1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea () 161–163 ~4.2 Low 495.1
1-(3-Isopropylphenyl)-3,3-dimethylurea () Not reported ~2.8 High Not available
1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea () Not reported ~3.9 Moderate 712.3 (MS)

Key Observations :

  • The target’s predicted LogP (~3.5) suggests moderate lipophilicity, balancing solubility (via dimethylamino and hydroxyl groups) and membrane permeability (via phenylpropyl).
  • Purine-based ureas () exhibit higher molecular weights and lower solubility, likely due to bulky substituents.

Biological Activity

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea, also known as a cinnamamide derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound's structure includes a dimethylamino group and a hydroxyethyl moiety, which are crucial for its biological interactions. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The IUPAC name of the compound is (E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylprop-2-enamide. Its molecular formula is C19H22N2O2C_{19}H_{22}N_2O_2, and it has a molecular weight of 314.39 g/mol. The structural formula can be represented as follows:

Structure C19H22N2O2\text{Structure }\quad \text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar cinnamamide derivatives have shown inhibitory effects on enzymes such as α-glucosidase , which plays a role in carbohydrate metabolism. The mechanism involves competitive inhibition, where the compound binds to the enzyme's active site, thereby preventing substrate access and subsequent enzymatic activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Case Study:
In a comparative study of chloroethylnitrosoureas, it was found that certain derivatives displayed enhanced cytotoxicity against various cancer cell lines, highlighting the potential of structurally similar compounds in cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibitory effects against bacteria
Enzyme InhibitionInhibits α-glucosidase

Table 2: Comparison with Related Compounds

Compound NameStructure TypeAntitumor ActivityAntimicrobial Activity
1-(2-(4-Dimethylamino)phenyl)-2-hydroxyethyl-3-phenylpropylureaCinnamamide derivativeModerateHigh
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaChloroethylnitrosoureaLowModerate
N-(2-Hydroxyethyl)cinnamamideCinnamamide derivativeHighModerate

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